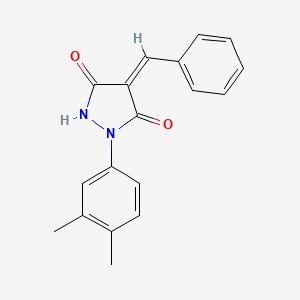
4-benzylidene-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzylidene-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione is a compound that has been synthesized and characterized for various structural and functional studies. It belongs to a broader class of compounds that exhibit significant chemical and physical properties, useful for a range of applications in chemistry and biology, although this specific compound has nuanced features that distinguish it from closely related derivatives.
Synthesis Analysis
The synthesis of similar pyrazolidinedione derivatives typically involves multi-component reactions or condensation reactions that yield complex structures efficiently. For example, a related compound, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, was synthesized and characterized using techniques like FT-IR, NMR, and single crystal X-ray diffraction, highlighting the versatility of synthesis approaches in this chemical class (Karrouchi et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of pyrazolidinedione derivatives often employs X-ray diffraction and spectroscopic methods to elucidate their geometry, conformation, and electronic structure. Detailed structural analysis provides insights into the stability, reactivity, and interaction potential of these compounds. The study by Karrouchi et al. (2020) exemplifies the use of such techniques to understand the optimized molecular structures in different phases.
Chemical Reactions and Properties
Chemical reactions involving pyrazolidinedione derivatives can include nucleophilic addition, cycloaddition, and substitution reactions, which are influenced by the compound’s electronic and steric properties. The reactivity can be further explored through computational methods like DFT calculations to predict reaction outcomes and mechanistic pathways, as seen in various studies.
Physical Properties Analysis
The physical properties of pyrazolidinedione derivatives, including solubility, melting point, and crystallinity, can be characterized through standard laboratory techniques. These properties are crucial for determining the compound's applicability in different solvent systems and conditions.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and redox potential, define the compound's behavior in chemical reactions and biological systems. Spectroscopic studies, alongside computational chemistry, offer deep insights into these properties, facilitating the exploration of potential applications in materials science, catalysis, and biochemistry.
References
作用機序
将来の方向性
DBS has found widespread applications in areas as diverse as personal care products and polymer nucleation/clarification . It has considerable potential in applications such as dental composites, energy technology, and liquid crystalline materials . The future for this family of gelators is bright, with an increasing number of high-tech applications, from environmental remediation to tissue engineering, being within reach .
特性
IUPAC Name |
(4Z)-4-benzylidene-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-8-9-15(10-13(12)2)20-18(22)16(17(21)19-20)11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,21)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGLUMJTMIZADO-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3)/C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

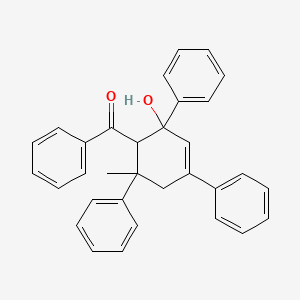
![2-(5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5173311.png)
![methyl {[5-(anilinocarbonyl)-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B5173313.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)](/img/structure/B5173318.png)
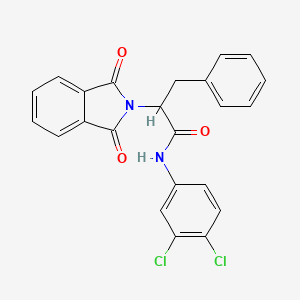
![4-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}butanoic acid](/img/structure/B5173333.png)
![N-(1-{1-[3-(4-fluorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5173346.png)
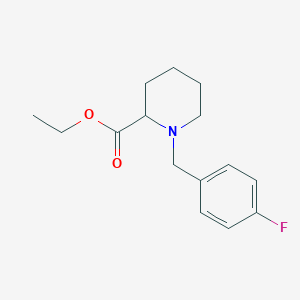
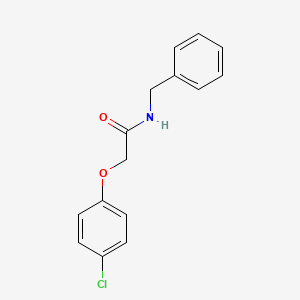
![methyl 2-mercapto-1-methyl-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5173365.png)
![2-phenoxyethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5173370.png)
![1,7,8,9-tetrachloro-4-methoxy-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173390.png)
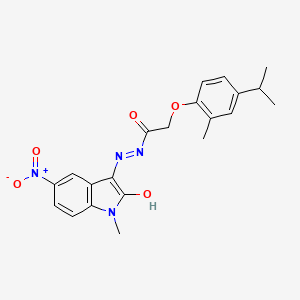
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B5173407.png)